molecular formula C16H21N5O2S B2763017 2-(cyclopentyloxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide CAS No. 2034271-60-6

2-(cyclopentyloxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide

Cat. No.: B2763017
CAS No.: 2034271-60-6
M. Wt: 347.44
InChI Key: AUMDIBYKCDRLDN-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide (CAS 2034271-60-6) is a chemical compound with the molecular formula C16H21N5O2S and a molecular weight of 347.4 g/mol . This molecule features a 1,2,4-triazolethione scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The 1,2,4-triazole core is known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable pharmacophore in drug discovery . Compounds containing the 1,2,4-triazole-3-thione moiety have been extensively researched for a range of pharmacological applications, including potential as anticancer, antiviral, and anti-inflammatory agents . Recent scientific literature highlights that novel triazole derivatives are promising leads for enzyme inhibition studies, such as against 15-lipoxygenase (15-LOX), a target implicated in inflammatory disorders . The presence of the triazole-thioether group in its structure suggests potential for further chemical modification and exploration in biochemical assays. This product is offered with a purity of 90% or higher and is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentyloxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-21-11-19-20-16(21)24-9-8-18-15(22)12-6-7-17-14(10-12)23-13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMDIBYKCDRLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole-Thioethyl Motifs

The following compounds share the 4-methyl-1,2,4-triazole-thioethyl backbone but differ in substituents and functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Structural Differences Biological/Physical Properties Reference
AB4 Benzamide core instead of isonicotinamide; 4-methyl-1,2,4-triazole-thioethyl linkage Similarity score of 0.500 to standard drugs; potent biological agent (exact activity unspecified)
VUAA1 Ethylphenyl and pyridinyl substituents; acetamide terminus Activates Orco ionotropic receptors in insects (e.g., Manduca sexta); used in pheromone sensing studies
N-{2-[4-Allyl-5-({2-Oxo-2-[(4-Phenyl-1,3-Thiazol-2-yl)Amino]Ethyl}Thio)-4H-1,2,4-Triazol-3-yl]Ethyl}-4-Methylbenzamide Allyl and thiazolylamino substituents Binds ACE2 with energy of -5.51 kcal/mol; potential antiviral or cardiovascular applications
2-((5-(3-Bromophenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-Chloro-3-(Trifluoromethyl)Phenyl)Propanamide Bromophenyl and trifluoromethyl groups Exhibits nonlinear optical (NLO) properties; used in organic dye development
N-(2,5-Dimethyl-1H-Pyrrol-1-yl)-3-((4-Methoxyphenyl)... Methoxyphenyl and pyrrolyl groups Antioxidant and anticancer activity; detailed NMR/HRMS data available

Q & A

Q. What are the recommended synthetic routes for 2-(cyclopentyloxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the isonicotinamide core. Key steps include:
  • Cyclopentyloxy introduction : Nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) to attach the cyclopentyloxy group to the pyridine ring .
  • Thioether linkage formation : Reaction of a thiol-containing intermediate (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) with a bromoethyl intermediate via SN2 displacement. Solvent choice (e.g., THF or DCM) and temperature control (20–40°C) are critical to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., cyclopentyloxy vs. triazole-thioethyl groups). Deuterated solvents (CDCl₃ or DMSO-d₆) are preferred for resolving aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular weight (±2 ppm accuracy) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase inhibition : Screen against kinases (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ assays. The triazole-thioether moiety may enhance binding to ATP pockets .
  • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition in vitro via prostaglandin E₂ (PGE₂) ELISA, leveraging the triazole group’s known interaction with cyclooxygenase .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include a cyclopentyl-containing control to isolate substituent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, reaction time, catalyst loading) affecting yield .
  • Response Surface Methodology (RSM) : Optimize parameters (e.g., temperature: 65–75°C; molar ratio: 1:1.2) via Central Composite Design (CCD). Computational tools like MODDE® or JMP® can model interactions .
  • In-line monitoring : FTIR or Raman spectroscopy to track reaction progression and terminate at peak conversion .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria:
  • Data normalization : Adjust for assay variability (e.g., cell passage number, serum concentration) using Z-score transformation .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., cyclopentyl vs. cyclohexyl derivatives) to isolate substituent effects. Molecular docking (AutoDock Vina) can predict binding affinity differences .
  • Reproducibility testing : Replicate key assays in independent labs with blinded sample allocation .

Q. What computational strategies support mechanistic studies of its reactivity?

  • Methodological Answer : Integrate quantum chemical calculations and cheminformatics:
  • Reaction path mapping : Use Gaussian 16 or ORCA to compute transition states and intermediates for key steps (e.g., thioether formation). Solvent effects are modeled via COSMO-RS .
  • Machine Learning (ML) : Train graph neural networks (GNNs) on PubChem datasets to predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 1 µs simulations in GROMACS) to identify stable binding conformers .

Q. How can researchers mitigate challenges in scaling up synthesis?

  • Methodological Answer : Adopt continuous flow chemistry and process engineering:
  • Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclopentyloxy introduction). Corning® Advanced-Flow™ reactors enable precise temperature control .
  • Crystallization engineering : Use anti-solvent addition (e.g., water into acetone) with controlled cooling rates to improve crystal habit and filtration efficiency .
  • By-product recycling : Chromatographic separation (e.g., simulated moving bed) to recover unreacted starting materials .

Q. What methodologies are recommended for studying metabolic stability?

  • Methodological Answer : Combine in vitro and in silico approaches :
  • Liver microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS; calculate half-life (t₁/₂) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to assess interactions with CYP3A4/2D6, which are prone to triazole-mediated inhibition .
  • ADMET prediction : Tools like ADMETlab 2.0 or SwissADME to estimate permeability (LogP) and efflux ratios .

Specialized Methodological Considerations

Q. How to design experiments analyzing substituent effects on bioactivity?

  • Methodological Answer : Use fragment-based drug design (FBDD) :
  • SAR libraries : Synthesize derivatives with systematic substitutions (e.g., cyclopentyl → adamantyl; triazole → tetrazole). Characterize purity via UPLC-MS .
  • Free-Wilson analysis : Statistically deconvolute contributions of individual substituents to bioactivity .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Synchrotron radiation (e.g., Diamond Light Source) improves resolution .

Q. What advanced techniques address stability under physiological conditions?

  • Methodological Answer :
    Implement accelerated stability studies :
  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and UV light conditions. Monitor degradation products via LC-HRMS .
  • Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorph transitions .
  • Long-term storage : Lyophilize and store at -80°C under argon. Conduct real-time stability testing (ICH Q1A guidelines) .

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